

Application Notes and Protocols for SHR5428

Cell Viability Assays

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Compound of Interest

Compound Name: SHR5428

Cat. No.: B12394268

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Introduction

SHR5428 is a potent, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical component of the cell cycle machinery and also plays a key role in the regulation of transcription.[4] It is a subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, and is also a component of the general transcription factor TFIIF.[4] By inhibiting CDK7, **SHR5428** can disrupt both the cell cycle and transcriptional processes in cancer cells, leading to apoptosis. These characteristics make **SHR5428** a promising candidate for cancer therapy, particularly in transcriptionally addicted tumors like triple-negative breast cancer.[2][3]

These application notes provide detailed protocols for assessing the in vitro efficacy of **SHR5428** by measuring its impact on cell viability using two common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8).

Principle of the Assays

Both MTT and CCK-8 assays are reliable methods for determining cell viability. The principle of these assays is based on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[5][6][7]

- **MTT Assay:** The yellow tetrazolium salt MTT is reduced to insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which correlates to the number of viable cells.[5][6]

- CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced to a soluble orange formazan dye. The amount of dye produced is directly proportional to the number of living cells, and the absorbance can be measured directly without a solubilization step.^{[7][8]}

Data Presentation

The following tables summarize hypothetical, yet representative, data on the efficacy of **SHR5428** in various cancer cell lines as determined by MTT and CCK-8 assays.

Table 1: IC50 Values of **SHR5428** in Various Cancer Cell Lines

Cell Line	Cancer Type	Assay	Incubation Time (h)	IC50 (nM)
MDA-MB-468	Triple-Negative Breast Cancer	MTT	72	6.6
HCC70	Triple-Negative Breast Cancer	CCK-8	72	15.2
Jurkat	T-cell Leukemia	MTT	48	25.8
HCT116	Colorectal Carcinoma	CCK-8	72	42.5
A549	Non-Small Cell Lung Cancer	MTT	72	89.1

Table 2: Example of Raw Absorbance Data for IC50 Determination in MDA-MB-468 cells (MTT Assay)

SHR5428 Conc. (nM)	Rep 1 (Absorbance)	Rep 2 (Absorbance)	Rep 3 (Absorbance)	Average Absorbance	% Viability
0 (Vehicle)	1.254	1.288	1.271	1.271	100.0
1	1.103	1.125	1.118	1.115	87.7
5	0.752	0.769	0.748	0.756	59.5
10	0.489	0.501	0.495	0.495	39.0
50	0.131	0.145	0.138	0.138	10.9
100	0.082	0.088	0.085	0.085	6.7
Blank	0.051	0.053	0.052	0.052	0.0

Experimental Protocols

Materials and Reagents

- **SHR5428** (powder)
- Dimethyl sulfoxide (DMSO)
- Cancer cell lines of interest (e.g., MDA-MB-468, HCC70)
- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates
- MTT reagent (5 mg/mL in PBS)[5]

- MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
- CCK-8 reagent
- Microplate reader

Protocol 1: MTT Assay

- Cell Seeding:
 - Harvest and count cells, ensuring viability is >95%.
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
 - Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of **SHR5428** in DMSO.
 - Perform serial dilutions of the **SHR5428** stock solution in complete culture medium to achieve desired final concentrations (e.g., 0.1 nM to 1000 nM).
 - Include a vehicle control (medium with the same final concentration of DMSO as the highest **SHR5428** concentration).
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **SHR5428**.
- Incubation:
 - Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized for the specific cell line.
- MTT Addition and Incubation:

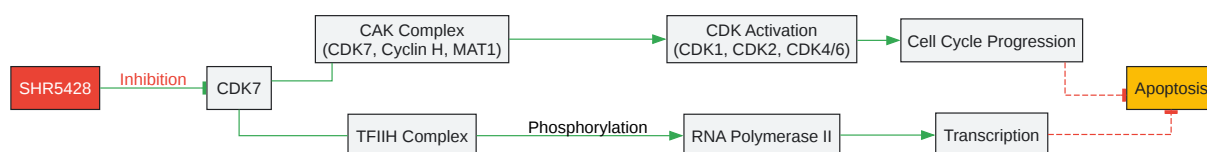
- After the incubation period, add 10 μ L of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[9]
- Formazan Solubilization:
 - Carefully remove the MTT-containing medium from the wells.
 - Add 100 μ L of MTT solubilization solution to each well to dissolve the formazan crystals.
 - Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
- Absorbance Measurement:
 - Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
- Data Analysis:
 - Subtract the average absorbance of the blank wells (medium only) from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the log of the **SHR5428** concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: CCK-8 Assay

- Cell Seeding:
 - Follow the same procedure as for the MTT assay (Step 1).
- Compound Preparation and Treatment:
 - Follow the same procedure as for the MTT assay (Step 2).

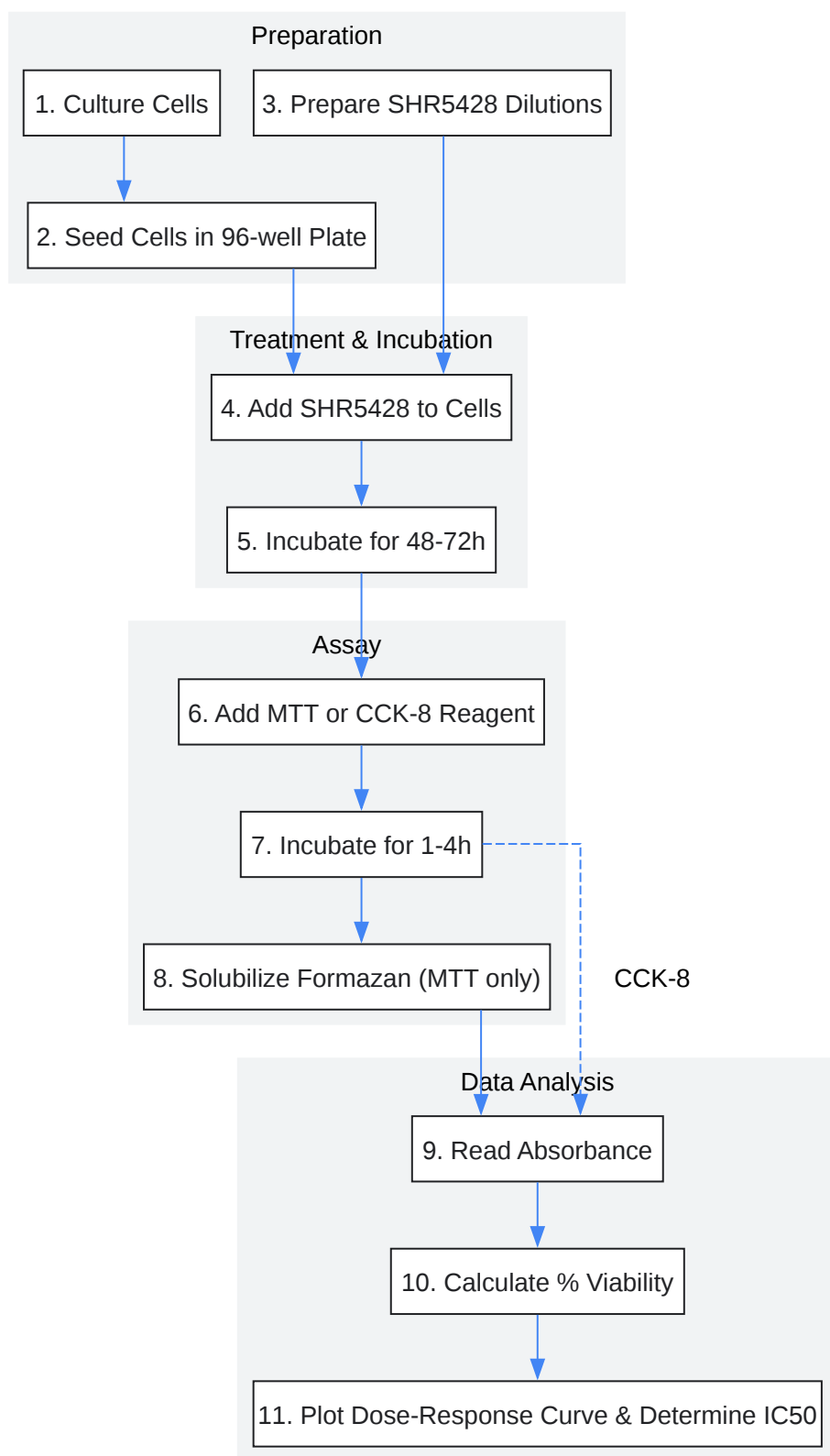
- Incubation:
 - Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
- CCK-8 Addition and Incubation:
 - Add 10 µL of CCK-8 solution to each well.[7][8]
 - Incubate the plate for 1-4 hours at 37°C.[7][8] The optimal incubation time will depend on the cell type and density.
- Absorbance Measurement:
 - Measure the absorbance at 450 nm using a microplate reader.[7][8]
- Data Analysis:
 - Follow the same data analysis procedure as for the MTT assay (Step 7), using the absorbance readings at 450 nm.

Visualizations



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Caption: Mechanism of action of **SHR5428** leading to apoptosis.



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Caption: Experimental workflow for cell viability assays.

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